molecular formula C25H58O9Si3 B14616958 Hexabutan-2-yl hydroxy(methyl)silanediyl bisorthosilicate CAS No. 60711-46-8

Hexabutan-2-yl hydroxy(methyl)silanediyl bisorthosilicate

Cat. No.: B14616958
CAS No.: 60711-46-8
M. Wt: 587.0 g/mol
InChI Key: MTJUIHPXEASDNM-UHFFFAOYSA-N
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Description

Hexabutan-2-yl hydroxy(methyl)silanediyl bisorthosilicate is a complex organosilicon compound It is characterized by the presence of butyl groups, a hydroxy group, and a silanediyl bisorthosilicate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexabutan-2-yl hydroxy(methyl)silanediyl bisorthosilicate typically involves the reaction of butyl-substituted silanes with orthosilicic acid derivatives. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods ensure consistent quality and yield of the compound. The use of advanced purification techniques, such as distillation and chromatography, is also common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Hexabutan-2-yl hydroxy(methyl)silanediyl bisorthosilicate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The butyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Hexabutan-2-yl hydroxy(methyl)silanediyl bisorthosilicate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: The compound’s unique structure makes it a candidate for studying silicon-based biochemistry.

    Industry: Used in the production of advanced materials, such as coatings and adhesives, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of hexabutan-2-yl hydroxy(methyl)silanediyl bisorthosilicate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds, while the silanediyl bisorthosilicate structure can interact with other silicon-based compounds. These interactions can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Hexabutan-2-yl chloro(methyl)silanediyl bisorthosilicate: Similar structure but with a chloro group instead of a hydroxy group.

    Hexabutan-2-yl ethoxy(methyl)silanediyl bisorthosilicate: Contains an ethoxy group instead of a hydroxy group.

Uniqueness

Hexabutan-2-yl hydroxy(methyl)silanediyl bisorthosilicate is unique due to its hydroxy group, which imparts different chemical properties compared to its chloro and ethoxy analogs. This uniqueness makes it valuable for specific applications where hydrogen bonding and reactivity with other compounds are important.

Properties

CAS No.

60711-46-8

Molecular Formula

C25H58O9Si3

Molecular Weight

587.0 g/mol

IUPAC Name

tributan-2-yl [hydroxy-methyl-tri(butan-2-yloxy)silyloxysilyl] silicate

InChI

InChI=1S/C25H58O9Si3/c1-14-20(7)27-36(28-21(8)15-2,29-22(9)16-3)33-35(13,26)34-37(30-23(10)17-4,31-24(11)18-5)32-25(12)19-6/h20-26H,14-19H2,1-13H3

InChI Key

MTJUIHPXEASDNM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)O[Si](OC(C)CC)(OC(C)CC)O[Si](C)(O)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC

Origin of Product

United States

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